molecular formula C4H11NOS B12854574 (S)-3-(Aminooxy)butane-1-thiol

(S)-3-(Aminooxy)butane-1-thiol

Cat. No.: B12854574
M. Wt: 121.20 g/mol
InChI Key: ZBWASMUZSLYFQT-BYPYZUCNSA-N
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Description

(S)-3-(Aminooxy)butane-1-thiol is an organic compound that contains both an aminooxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Aminooxy)butane-1-thiol typically involves the reaction of a suitable precursor with reagents that introduce the aminooxy and thiol functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-3-(Aminooxy)butane-1-thiol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Aminooxy)butane-1-thiol is unique due to the presence of both the aminooxy and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it valuable for a wide range of applications in research and industry .

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-[(2S)-4-sulfanylbutan-2-yl]hydroxylamine

InChI

InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3/t4-/m0/s1

InChI Key

ZBWASMUZSLYFQT-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CCS)ON

Canonical SMILES

CC(CCS)ON

Origin of Product

United States

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